
2,3-Dichlorophenol-OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorophenol-OD is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its phenolic odor and is commonly used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichlorophenol-OD can be synthesized through several methods. One common approach involves the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, this compound is produced by the direct chlorination of phenol. The process involves the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the reaction. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorophenol-OD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenolic compounds with different substituents.
Scientific Research Applications
2,3-Dichlorophenol-OD has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research explores its potential use in developing antimicrobial agents.
Industry: It is utilized in the production of pesticides, herbicides, and disinfectants
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenol-OD involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and metabolic processes .
Comparison with Similar Compounds
2,3-Dichlorophenol-OD is unique compared to other dichlorophenols due to its specific chlorine substitution pattern. Similar compounds include:
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Each of these compounds has distinct chemical properties and reactivity, making this compound particularly valuable for specific applications .
Properties
Molecular Formula |
C6H4Cl2O |
|---|---|
Molecular Weight |
164.00 g/mol |
IUPAC Name |
1,2-dichloro-3-deuteriooxybenzene |
InChI |
InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H/i/hD |
InChI Key |
UMPSXRYVXUPCOS-DYCDLGHISA-N |
Isomeric SMILES |
[2H]OC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


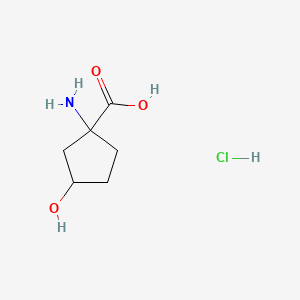
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
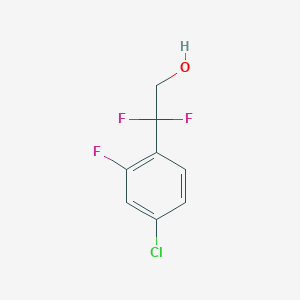
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
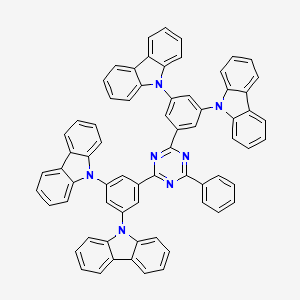
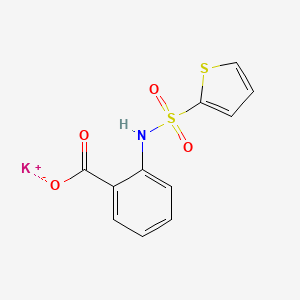
![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)
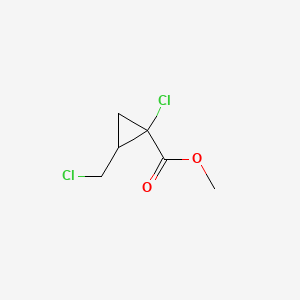
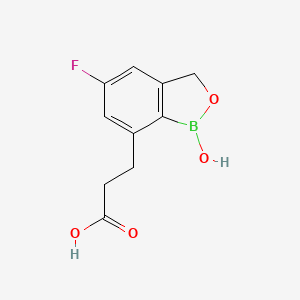

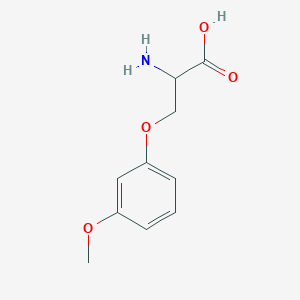
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)
